molecular formula C12H16N6O4 B2566470 2-(Aminomethyl)pyrimidine oxalate CAS No. 866625-10-7

2-(Aminomethyl)pyrimidine oxalate

Cat. No.: B2566470
CAS No.: 866625-10-7
M. Wt: 308.298
InChI Key: SAYAIKFPTJBWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)pyrimidine oxalate is a chemical compound with the molecular formula C5H7N3•C2H2O4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .

Scientific Research Applications

2-(Aminomethyl)pyrimidine oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyrimidine-based compounds is often associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)pyrimidine derivatives typically involves the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods: Industrial production methods for 2-(aminomethyl)pyrimidine oxalate are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)pyrimidine oxalate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Comparison with Similar Compounds

    2-Aminopyrimidine: A closely related compound with similar biological activities.

    2-(Aminomethyl)pyridine: Another derivative with comparable chemical properties.

Uniqueness: 2-(Aminomethyl)pyrimidine oxalate is unique due to its specific structure and the presence of the oxalate group, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

oxalic acid;pyrimidin-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.C2H2O4/c6-4-5-7-2-1-3-8-5;3-1(4)2(5)6/h1-3H,4,6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNQJVOOBBMKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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